Cas no 433945-19-8 (N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide)

N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with distinct structural features. Its 2H-chromene core and specific substituents confer unique properties. This compound exhibits favorable solubility, stability, and potential for diverse chemical transformations. Its application in organic synthesis and as a building block in pharmaceuticals is promising due to its structural complexity and tunable functionality.
N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide structure
433945-19-8 structure
Product Name:N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS No:433945-19-8
MF:C24H19NO5
MW:401.411366701126
CID:5823524
PubChem ID:1326197
Update Time:2025-10-16

N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-3-carboxamide, 8-methoxy-2-oxo-N-[4-(phenylmethoxy)phenyl]-
    • N-(4-(benzyloxy)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
    • AKOS003635421
    • 8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide
    • Oprea1_459149
    • 433945-19-8
    • N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
    • F1107-0113
    • Oprea1_811871
    • Inchi: 1S/C24H19NO5/c1-28-21-9-5-8-17-14-20(24(27)30-22(17)21)23(26)25-18-10-12-19(13-11-18)29-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,26)
    • InChI Key: NHQVHLXUUAQGSA-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(OC)C=CC=C2C=C1C(NC1=CC=C(OCC2=CC=CC=C2)C=C1)=O

Computed Properties

  • Exact Mass: 401.12632271g/mol
  • Monoisotopic Mass: 401.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 73.9Ų

Experimental Properties

  • Density: 1.327±0.06 g/cm3(Predicted)
  • Boiling Point: 677.8±55.0 °C(Predicted)
  • pka: 11.33±0.70(Predicted)

N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide Pricemore >>

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Additional information on N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Research Brief on N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 433945-19-8)

N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 433945-19-8) is a synthetic coumarin derivative that has garnered significant attention in recent years due to its potential therapeutic applications. Coumarins are a class of compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. This specific derivative, with its unique structural modifications, has been the subject of several studies aimed at exploring its pharmacological potential.

Recent research has focused on the compound's mechanism of action, particularly its interaction with key cellular targets. Studies have demonstrated that N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits potent inhibitory effects on certain kinases involved in signal transduction pathways. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors, which could have applications in cancer therapy and other diseases characterized by aberrant kinase activity.

In vitro and in vivo studies have further elucidated the compound's pharmacokinetic and pharmacodynamic properties. The benzyloxy and methoxy substituents on the coumarin scaffold have been shown to enhance its bioavailability and target specificity. Additionally, the compound has demonstrated favorable stability profiles in various biological matrices, making it a promising candidate for further preclinical development.

One of the most notable findings from recent research is the compound's ability to selectively inhibit tumor cell proliferation while sparing normal cells. This selectivity is attributed to its interaction with specific oncogenic kinases that are overexpressed in cancer cells. Preliminary data from animal models have shown promising antitumor activity with minimal toxicity, highlighting its potential as a safe and effective therapeutic agent.

Despite these encouraging results, challenges remain in the development of N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide as a drug candidate. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is also exploring the compound's potential in combination therapies, where it could synergize with existing anticancer drugs to enhance efficacy and reduce resistance.

In conclusion, N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide represents a promising avenue for drug discovery in the field of oncology and beyond. Its unique structural features and biological activities make it a valuable subject for continued investigation. Future studies should focus on advancing its preclinical development, optimizing its pharmacological properties, and elucidating its full therapeutic potential.

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